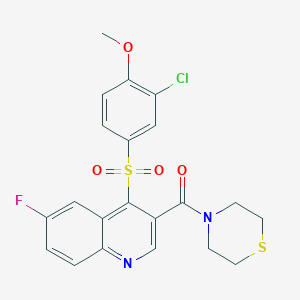

4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE

Description

This quinoline derivative features a 3-chloro-4-methoxybenzenesulfonyl group at position 4, a 6-fluoro substituent, and a thiomorpholine-4-carbonyl moiety at position 2.

Properties

IUPAC Name |

[4-(3-chloro-4-methoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN2O4S2/c1-29-19-5-3-14(11-17(19)22)31(27,28)20-15-10-13(23)2-4-18(15)24-12-16(20)21(26)25-6-8-30-9-7-25/h2-5,10-12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFGWGGVWMCXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the various functional groups through a series of substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, sulfonyl chlorides, fluorinating agents, and thiomorpholine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization, distillation, and chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified quinoline compounds.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with similar structural motifs have shown significant antibacterial properties. The sulfonyl group is known to enhance the binding affinity to bacterial enzymes, making derivatives of this compound potential candidates for treating resistant bacterial strains. Studies have demonstrated that modifications on the benzenesulfonate scaffold can lead to increased activity against various bacteria, including Staphylococcus aureus and Enterococcus faecalis .

Anticancer Properties

The quinoline derivatives are extensively studied for their anticancer activities. The compound's ability to inhibit tubulin polymerization positions it as a potential antitumor agent. Similar compounds have been observed to induce apoptosis in cancer cells by disrupting microtubule dynamics, which is essential for cell division . This mechanism suggests that 4-(3-chloro-4-methoxybenzenesulfonyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinoline could be effective against various cancers.

Enzyme Inhibition

The compound's structure may allow it to interact with specific enzymes involved in disease pathways. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other key enzymes, which could be explored further with this compound .

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of sulfonamide derivatives, researchers found that compounds with similar substitutions exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like linezolid. This highlights the potential of this compound in overcoming antibiotic resistance .

Case Study 2: Anticancer Activity

A recent investigation into quinoline derivatives demonstrated that certain modifications led to enhanced cytotoxicity against human cancer cell lines. The study reported that compounds with similar structural characteristics induced cell cycle arrest and apoptosis in breast cancer cells, suggesting a promising avenue for further research into this specific compound .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Quinoline Derivatives

The following table summarizes key structural and synthetic differences between the target compound and analogous quinolines reported in the literature:

Biological Activity

The compound 4-(3-chloro-4-methoxybenzenesulfonyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinoline is a novel quinoline derivative that exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A quinoline core , known for its diverse biological properties.

- A sulfonyl group that enhances solubility and bioactivity.

- A chloro-methoxyphenyl moiety which may contribute to its interaction with biological targets.

- A thiomorpholine carbonyl group , potentially influencing its pharmacokinetics.

Molecular Formula

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:

- Enzyme inhibition : The sulfonyl group may facilitate binding to active sites of enzymes.

- Receptor interaction : The chloro-methoxyphenyl moiety can enhance selectivity towards specific receptors.

- Cell cycle modulation : Similar compounds have been shown to induce cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance:

- In vitro assays demonstrated that related compounds can inhibit the growth of various human cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinomas .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties:

- The presence of the sulfonyl group has been linked to enhanced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported in the range of 0.39–3.12 mg/L .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Key observations include:

- The introduction of electron-withdrawing groups (like chloro and methoxy) at specific positions on the phenyl ring can significantly enhance antimicrobial potency.

- Modifications in the thiomorpholine ring influence solubility and bioavailability, affecting overall efficacy .

Study 1: Anticancer Evaluation

A study evaluated a series of quinoline derivatives, including our compound, against several cancer cell lines. The results showed that compounds with similar structural features effectively arrested the cell cycle and induced apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Testing

Research focused on the antimicrobial efficacy of sulfonamide derivatives revealed that modifications at the para position of the sulfonamide group led to increased activity against MRSA strains. The study highlighted that compounds with halogen substitutions exhibited superior antibacterial properties compared to their non-halogenated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.